molecular formula C8H16N2O B8815219 3-(Piperidin-1-yl)propanamide CAS No. 4269-30-1

3-(Piperidin-1-yl)propanamide

Cat. No.: B8815219
CAS No.: 4269-30-1
M. Wt: 156.23 g/mol
InChI Key: ZMDWVDOBEGZQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-yl)propanamide is a secondary amide characterized by a piperidine ring linked via a three-carbon chain to a carbonyl group. Its molecular formula is C₈H₁₆N₂O, with a CAS number of 4269-30-1 . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial, antiproliferative, and antibiofilm agents. Its piperidine moiety contributes to enhanced solubility and bioavailability, while the amide group facilitates hydrogen bonding with biological targets .

Properties

CAS No.

4269-30-1

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-piperidin-1-ylpropanamide

InChI

InChI=1S/C8H16N2O/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11)

InChI Key

ZMDWVDOBEGZQJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N

solubility

>23.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

(E)-N-(3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one-5-yl)-3-(piperidin-1-yl)propanamide (5d)
  • Structure : Incorporates a nitroimidazole-indolin-2-one hybrid linked to 3-(piperidin-1-yl)propanamide .
  • Activity: Exhibited a fourfold drop in potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) compared to analogs lacking the piperidinyl group. However, it retained partial activity (MIC = 4–8 µg/mL), whereas derivatives with trifluoromethyl, bromine, or morpholinosulfonyl groups showed complete loss of activity .
  • Mechanism : The piperidinyl group likely enhances membrane permeability but sterically hinders target binding, explaining the reduced potency .
N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide (7a)
  • Structure : Features a chalcone backbone conjugated to this compound .
  • Activity : Demonstrated strong antibiofilm activity against S. aureus with an IC₅₀ of 2.4 ± 0.10 µM , outperforming analogs with methoxy (IC₅₀ = 4.9 ± 0.21 µM) or unsubstituted phenyl groups .
  • Comparison : The electron-withdrawing chlorine atom on the phenyl ring enhances target interaction, while the piperidinyl group stabilizes the compound in hydrophobic environments .

Antiproliferative Activity

N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-(piperidin-1-yl)propanamide (1g)
  • Structure : Combines a pyrazole-pyridine core with this compound .
  • Activity : Inhibited cancer cell proliferation with GI₅₀ < 1 µM in kinase assays, comparable to analogs bearing morpholine or pyrrolidine groups. The piperidinyl group provided optimal steric flexibility for kinase binding .

Analgesic Activity (Opioid Receptor Modulation)

N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (5)
  • Structure : A fentanyl analog where the phenethyl chain is replaced by this compound .
  • Activity : Showed a median effective dose (ED₅₀) of 0.12 mg/kg in rodent models, lower than fentanyl (ED₅₀ = 0.25 mg/kg). However, it had a higher median lethal dose (LD₅₀ = 18 mg/kg) than morpholine-based analogs (LD₅₀ = 12 mg/kg) .

Key Data Tables

Table 1: Antibacterial and Antibiofilm Activity of Selected Compounds

Compound Target Strain IC₅₀/MIC (µg/mL or µM) Reference
5d MRSA, VRE 4–8 (MIC)
7a (4-Cl) S. aureus biofilm 2.4 ± 0.10 µM
7b (4-OCH₃) S. aureus biofilm 4.9 ± 0.21 µM

Table 2: Analgesic Activity of Fentanyl Analogs

Compound ED₅₀ (mg/kg) LD₅₀ (mg/kg) Potency Ratio (vs. Fentanyl)
5 0.12 18 2.1×
Fentanyl 0.25 3.2

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